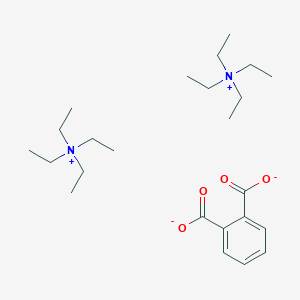
5-Allyl-2-isopropyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-2-isopropyloxazole is a chemical compound that belongs to the class of oxazole derivatives. It is an important organic compound, which has been extensively studied due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Allyl-2-isopropyloxazole involves the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. By inhibiting these enzymes, 5-Allyl-2-isopropyloxazole increases the concentration of acetylcholine in the brain, leading to improved cognitive function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Allyl-2-isopropyloxazole are primarily related to its inhibition of acetylcholinesterase and butyrylcholinesterase. This leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function in animal models. Additionally, 5-Allyl-2-isopropyloxazole has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Allyl-2-isopropyloxazole in lab experiments is its relatively simple synthesis method. Additionally, it has been extensively studied and has a well-established mechanism of action, which makes it a useful tool for researchers studying the nervous system. However, one limitation of using 5-Allyl-2-isopropyloxazole in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are several potential future directions for research on 5-Allyl-2-isopropyloxazole. One area of interest is its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, there is potential for the development of new synthetic methods for 5-Allyl-2-isopropyloxazole and related compounds, which could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 5-Allyl-2-isopropyloxazole involves the reaction of allyl bromide and isopropylamine with 2-oxazoline. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through a series of extraction and distillation processes.
Applications De Recherche Scientifique
5-Allyl-2-isopropyloxazole has been extensively studied for its various scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it has been used as a reagent in organic synthesis reactions, such as the formation of carbon-carbon bonds.
Propriétés
Numéro CAS |
136386-20-4 |
|---|---|
Nom du produit |
5-Allyl-2-isopropyloxazole |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-propan-2-yl-5-prop-2-enyl-1,3-oxazole |
InChI |
InChI=1S/C9H13NO/c1-4-5-8-6-10-9(11-8)7(2)3/h4,6-7H,1,5H2,2-3H3 |
Clé InChI |
XYAPBMCQYMGHJW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=C(O1)CC=C |
SMILES canonique |
CC(C)C1=NC=C(O1)CC=C |
Synonymes |
Oxazole, 2-(1-methylethyl)-5-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)







![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)